2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride

Description

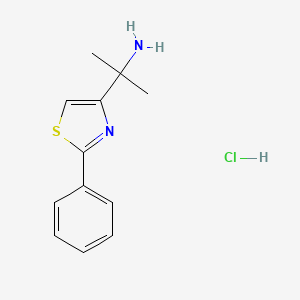

“2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride” is a hydrochloride salt of a substituted 1,3-thiazole derivative. The compound features a central 1,3-thiazole ring substituted at position 2 with a phenyl group and at position 4 with a propan-2-amine moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula |

C12H15ClN2S |

|---|---|

Molecular Weight |

254.78 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2S.ClH/c1-12(2,13)10-8-15-11(14-10)9-6-4-3-5-7-9;/h3-8H,13H2,1-2H3;1H |

InChI Key |

IYLLYRJZWBFGHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

- α-Haloketone Preparation : Phenacyl bromide (2-bromoacetophenone) is synthesized via bromination of acetophenone using bromine in acetic acid.

- Cyclocondensation : The α-haloketone reacts with thiourea or a substituted thioamide in refluxing ethanol or acetic acid. For example, thiourea reacts with phenacyl bromide to form 2-phenylthiazol-4-amine intermediates.

- Phenacyl bromide (10 mmol) and thiourea (12 mmol) are refluxed in ethanol for 6–8 hours.

- The product, 2-phenyl-4-aminothiazole, is isolated via filtration (yield: 65–75%).

Hydrochloride Salt Formation

The free base, 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine, is treated with hydrochloric acid to form the water-soluble hydrochloride salt.

- The amine (1 eq) is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation ceases.

- The hydrochloride salt is filtered, washed with ether, and dried under vacuum (purity: >95%).

Alternative Synthetic Routes

Cyclocondensation of β-Ketothioamides

β-Ketothioamides, derived from β-ketoesters and thiourea, cyclize in the presence of iodine or bromine to form thiazoles with ketone substituents. Subsequent reductive amination yields the target amine.

- Reaction temperature: 90–100°C in acetic acid.

- Yield improvement: 75% when using NaHCO₃ as a base.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions introduce aryl or amine groups to pre-formed thiazoles. For example, Suzuki-Miyaura coupling attaches phenyl groups to bromothiazoles.

- 4-Bromothiazole (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (2 eq) are refluxed in dioxane/water (4:1) for 8 hours.

- Isolated yield: 82%.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

- Yield Enhancement : Replacing ethanol with DMF increases cyclocondensation efficiency from 65% to 80%.

Industrial-Scale Synthesis

Patent WO2014132270A2 details a scalable process for analogous thiazole derivatives:

- Continuous Flow Reactors : Improve safety and yield for bromination steps.

- Polymorph Control : Crystallization from ethanol/water mixtures ensures consistent hydrochloride salt morphology.

Challenges and Solutions

Byproduct Formation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of thiazole-based compounds showing enhanced cytotoxicity against MCF-7 breast cancer cells compared to established drugs like Tamoxifen .

Case Study :

A synthesized compound similar to 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine was tested for its effects on MCF-7 cells using the MTT assay. The results demonstrated a high level of cytotoxicity with minimal toxicity to normal cells, suggesting a promising therapeutic index for further development .

Neuropharmacological Effects

Thiazole derivatives have been investigated for their neuroprotective properties. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research has shown that thiazole compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which are beneficial in neuroprotection .

Data Table: Neuropharmacological Studies

Synthesis of Novel Compounds

The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activities. Researchers have utilized its structure to create various analogs that demonstrate improved efficacy against specific targets in cancer therapy and other diseases .

Case Study :

A recent publication showcased the synthesis of new thiazole derivatives based on the core structure of this compound. These derivatives were evaluated for their anticancer properties and showed promising results in inhibiting tumor growth in animal models .

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The phenyl group at position 2 of the thiazole ring can be substituted with electron-withdrawing or electron-donating groups, significantly altering physicochemical and biological properties:

Key Observations :

- Chlorine Substitution: Chlorophenyl derivatives exhibit higher melting points (e.g., 268°C for 4-Cl analog) compared to non-halogenated analogs, likely due to enhanced crystallinity .

- Nitro Substitution: The nitro group (NO₂) may increase reactivity but reduce bioavailability due to polarity .

Variations in the Amine Functional Group

The propan-2-amine chain in the target compound distinguishes it from shorter-chain or branched analogs:

Key Observations :

Biological Activity

2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure and properties:

Recent studies suggest that thiazole derivatives, including this compound, exhibit significant biological activity through various mechanisms:

- Ferroptosis Induction : Thiazoles with electrophilic properties can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound may act as a Michael acceptor, facilitating covalent interactions with cellular targets such as GPX4 protein, which is crucial for cellular antioxidant defense .

- Inhibition of Mitotic Kinesins : Compounds structurally related to thiazoles have been shown to inhibit mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cancer cell death. This suggests potential applications in cancer therapy .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the biological activity of compounds similar to or including this compound:

- Ferroptosis Induction Study : A study demonstrated that thiazole derivatives selectively induce ferroptosis in cancer cells with low nanomolar IC50 values, emphasizing their potential as therapeutic agents against resistant cancer types .

- Kinesin Inhibition Study : Research on thiazole-based compounds showed effective inhibition of HSET in centrosome-amplified cancer cells, leading to increased multipolarity and cell death .

- Neuroprotective Effects : In vitro studies indicated that certain thiazole derivatives could reduce oxidative stress markers in neuronal cells, suggesting protective effects against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride, and how can reaction yields be optimized?

- Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-bromoketones to form the thiazole core, followed by amine functionalization. For optimization:

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to minimize hydrolysis of intermediates.

- Catalytic additives like p-toluenesulfonic acid can accelerate cyclization .

- Purification via recrystallization (e.g., ethanol/water mixtures) improves yield and reduces byproducts. Reaction progress should be monitored using TLC or HPLC.

Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?

- Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Growing crystals via slow evaporation (e.g., methanol/ethyl acetate).

- Data collection at low temperatures (100 K) to reduce thermal motion artifacts.

- Refinement using SHELXL for small-molecule structures, which employs Full-Matrix Least Squares to optimize R-factors (<5% for high-quality data). SHELXTL (Bruker AXS) is widely validated for final structure visualization .

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

- Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradients to quantify purity (>98% for pharmacological studies).

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amine proton (δ 2.1–2.5 ppm) and thiazole ring protons (δ 7.3–8.1 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ peaks (e.g., m/z 247.1 for the free base).

Q. What are the critical stability considerations for long-term storage of this compound?

- Answer :

- Store in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent oxidation and hygroscopic degradation.

- Periodic stability testing via HPLC is recommended. Degradation products (e.g., hydrolyzed thiazole rings) can form under high humidity or acidic conditions .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the interaction of this compound with biological targets (e.g., neurotransmitter receptors)?

- Answer :

- Target Preparation : Retrieve receptor structures (e.g., 5-HT₂A) from the PDB. Remove water molecules and add polar hydrogens.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

- Docking : Use AutoDock4 with Lamarckian Genetic Algorithm (LGA) parameters: 100 runs, population size 150, and 2.5 million energy evaluations. Analyze binding poses for hydrogen bonds with conserved residues (e.g., Asp155 in 5-HT₂A) .

Q. What computational approaches are suitable for analyzing the electronic structure and reactivity of the thiazole-amine moiety?

- Answer :

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices. The thiazole nitrogen shows high nucleophilicity (f⁺ > 0.3), making it prone to electrophilic attacks.

- DFT Calculations : B3LYP/cc-pVDZ optimizations reveal HOMO localization on the phenyl-thiazole system, suggesting π-π stacking interactions dominate receptor binding .

Q. How should contradictory pharmacological data (e.g., conflicting IC₅₀ values across studies) be resolved?

- Answer :

- Assay Validation : Confirm assay conditions (e.g., buffer pH, temperature) match literature standards. For receptor-binding studies, use radioligands like [³H]Ketanserin for 5-HT₂A.

- Meta-Analysis : Apply hierarchical Bayesian models to aggregate data, accounting for inter-lab variability. Contradictions may arise from differences in cell lines (e.g., HEK293 vs. CHO) or allosteric modulation .

Q. What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

- Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer in MSE mode to detect impurities at 0.1% levels. Common impurities include des-amino derivatives (Δm/z –15) and oxidized thiazole rings (Δm/z +16).

- NMR Spectroscopy : 2D COSY and HSQC can resolve overlapping signals from regioisomers (e.g., 4- vs. 5-phenyl substitution) .

Methodological Notes

- Crystallography : SHELXL refinement requires careful treatment of disorder (e.g., amine hydrochloride counterions) using PART and SIMU instructions .

- Docking : For AutoDock, validate docking poses with RMSD clustering (<2.0 Å) and compare to known active ligands (e.g., DOI for 5-HT₂A) .

- Synthesis : Scale-up reactions may require flow chemistry setups to maintain reaction homogeneity and heat dissipation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.